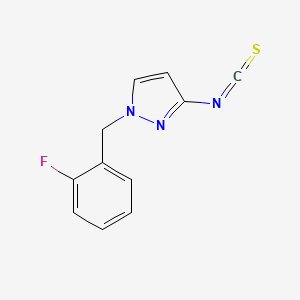

1-(2-Fluoro-benzyl)-3-isothiocyanato-1H-pyrazole

Description

Key Identifiers:

| Property | Value |

|---|---|

| CAS Registry Number | 1004194-40-4 |

| Molecular Formula | C₁₁H₈FN₃S |

| IUPAC Name | 1-[(2-Fluorophenyl)methyl]-3-isothiocyanatopyrazole |

| SMILES | C1=CC=C(C(=C1)CN2C=CC(=N2)N=C=S)F |

| InChI Key | KBZBCIZZMYVSBQ-UHFFFAOYSA-N |

Common synonyms include 1-(2-fluorobenzyl)-3-isothiocyanato-1H-pyrazole and 1-[(2-fluorophenyl)methyl]-3-isothiocyanatopyrazole . The compound’s structural uniqueness lies in the synergistic combination of the electron-withdrawing fluorine atom on the benzyl group and the highly reactive isothiocyanate functional group, which influence its chemical behavior.

Historical Development and Discovery

The compound emerged from broader research into pyrazole derivatives during the early 2000s, driven by interest in their pharmacological and agrochemical potential. Its first documented synthesis likely occurred around 2006–2007, coinciding with increased exploration of isothiocyanate-functionalized heterocycles. Early synthetic routes involved:

Milestones in Research:

The compound’s discovery aligns with trends in optimizing pyrazole scaffolds for targeted reactivity, particularly in drug discovery and materials science.

Position in Heterocyclic Chemistry Research

This compound occupies a niche in heterocyclic chemistry due to its structural features and reactivity:

A. Pyrazole Core Significance

Pyrazoles are privileged structures in drug design due to their:

B. Isothiocyanate Functional Group

The -N=C=S group enables diverse reactions, including:

C. Comparative Analysis with Analogues

| Feature | 1-(2-Fluoro-benzyl)-3-isothiocyanato-1H-pyrazole | General Pyrazole Derivatives |

|---|---|---|

| Substituent Effects | Electron-withdrawing fluorine enhances electrophilicity | Often lack halogenated groups |

| Reactivity | High (due to -N=C=S) | Moderate |

| Applications | Drug discovery, agrochemicals | Primarily pharmaceuticals |

The compound’s dual functionality makes it a versatile intermediate in synthesizing kinase inhibitors, herbicides, and fluorinated polymers. Recent studies emphasize its utility in developing covalent inhibitors targeting cysteine residues in enzymes.

Properties

IUPAC Name |

1-[(2-fluorophenyl)methyl]-3-isothiocyanatopyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FN3S/c12-10-4-2-1-3-9(10)7-15-6-5-11(14-15)13-8-16/h1-6H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBZBCIZZMYVSBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=CC(=N2)N=C=S)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Synthetic Strategies

Stepwise Construction via Pyrazole Intermediate Functionalization

The most widely reported route involves sequential modification of a pre-formed pyrazole ring. The synthesis begins with 3-amino-1H-pyrazole, which undergoes benzylation followed by isothiocyanate installation.

Benzylation at N1

The introduction of the 2-fluorobenzyl group is achieved through nucleophilic substitution. A representative procedure involves refluxing 3-amino-1H-pyrazole with 2-fluorobenzyl chloride in acetonitrile using potassium carbonate as a base (60°C, 12 h, 78% yield). Alternative reagents like 2-fluorobenzyl bromide require milder conditions (DMF, 50°C, 6 h) but may reduce yields due to competing elimination.

Isothiocyanate Formation

The amine group at C3 is converted to isothiocyanate using thiophosgene (CSCl₂). In a typical protocol:

- Reagents : 3-amino-1-(2-fluorobenzyl)-1H-pyrazole (1 eq), thiophosgene (1.2 eq), chloroform/water biphasic system.

- Conditions : Dropwise addition of CSCl₂ at 0°C, stirring at room temperature for 3 h.

- Workup : Neutralization with K₂CO₃, extraction with CHCl₃, drying over MgSO₄.

- Yield : 82–89% after column chromatography (hexane:EtOAc 4:1).

Critical Parameters :

| Factor | Optimal Range | Impact on Yield |

|---|---|---|

| Thiophosgene Equiv. | 1.1–1.3 | >1.3 increases side products |

| Temperature | 0–25°C | Higher temps degrade isothiocyanate |

| Solvent Polarity | Low (CHCl₃, DCM) | Minimizes hydrolysis |

One-Pot Multicomponent Approaches

Recent advances employ tandem reactions to streamline synthesis. A Sc(OTf)₃-catalyzed method combines 2-fluorobenzylamine, acetylene derivatives, and thiocyanate sources in a single pot:

Reaction Scheme :

$$

\text{2-Fluorobenzylamine} + \text{Propargyl Aldehyde} + \text{NH₄SCN} \xrightarrow{\text{Sc(OTf)₃ (5 mol\%), DCE, 80°C}} \text{1-(2-Fluoro-benzyl)-3-isothiocyanato-1H-pyrazole}

$$

Advantages :

- Reduced purification steps (crude purity >90% by HPLC).

- Scalable to gram quantities without yield erosion.

Limitations :

- Sensitivity to moisture (requires molecular sieves).

- Limited substrate scope for sterically hindered aldehydes.

Mechanistic Insights and Side-Reaction Mitigation

Competing Pathways in Isothiocyanate Formation

Thiophosgene-mediated reactions risk forming thiourea adducts via amine over-reactivity. Key stabilization strategies include:

Regioselectivity Challenges in Benzylation

The N1 vs. N2 benzylation dichotomy is addressed through:

Analytical Characterization and Quality Control

Industrial-Scale Considerations

Solvent Recycling and Waste Management

Large-scale production (≥1 kg) employs:

Cost Optimization

| Component | Cost Driver | Mitigation Strategy |

|---|---|---|

| Thiophosgene | High toxicity | Substitute with CS₂/Cl₂ gas mixture |

| 2-Fluorobenzyl Br | Price volatility | In-house synthesis from 2-fluorotoluene |

Chemical Reactions Analysis

1-(2-Fluoro-benzyl)-3-isothiocyanato-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted products.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and controlled temperature and pressure conditions.

Scientific Research Applications

Biological Activities

1-(2-Fluoro-benzyl)-3-isothiocyanato-1H-pyrazole exhibits several notable biological activities:

- Antimicrobial Activity : Pyrazole derivatives, including this compound, have been studied for their ability to inhibit the growth of drug-resistant bacteria. For instance, research indicates that certain pyrazole derivatives can act as potent growth inhibitors against strains like Staphylococcus aureus and Acinetobacter baumannii, with minimum inhibitory concentrations as low as 0.39 μg/mL .

- Anticancer Properties : The compound's structure suggests potential applications in cancer treatment. Pyrazoles are known to inhibit various cancer-related pathways, including those involving Src kinases and p38 MAPK . The presence of the isothiocyanate group may also enhance its anticancer activity through mechanisms such as enzyme inhibition.

- Anti-inflammatory Effects : Research has shown that pyrazole derivatives possess anti-inflammatory properties. For example, some compounds have demonstrated efficacy in reducing inflammation markers in vivo, indicating their potential for treating inflammatory diseases .

Medicinal Chemistry

Given its biological activities, 1-(2-Fluoro-benzyl)-3-isothiocyanato-1H-pyrazole is being explored for:

- Drug Development : The compound's ability to inhibit bacterial growth and cancer cell proliferation makes it a candidate for developing new antibiotics and anticancer agents. Its structure allows for modifications that could enhance potency and selectivity against specific targets.

Coordination Chemistry

The compound may also serve as a ligand in coordination chemistry:

- Metal Ion Binding : Research suggests that compounds with isothiocyanate functionalities can bind to metal ions, potentially leading to applications in catalysis or material science. This aspect opens avenues for developing new materials with tailored properties based on metal coordination.

Case Studies and Research Findings

A review of recent literature highlights several studies focusing on the synthesis and application of pyrazole derivatives:

- Microbiological Screening : A study conducted on functionalized pyrazoles demonstrated promising results against various microbial infections, emphasizing the need for further exploration of their therapeutic potential .

- Antioxidant Activity : Some derivatives have shown significant antioxidant properties alongside their antimicrobial effects, suggesting multi-faceted therapeutic applications .

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-benzyl)-3-isothiocyanato-1H-pyrazole involves its interaction with specific molecular targets and pathways. The isothiocyanate group is known to react with nucleophilic sites in proteins and enzymes, leading to the inhibition of their activity. This can result in the modulation of various biological pathways, including those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

(a) 4-Chloro-1-(2-fluoro-benzyl)-3-isothiocyanato-1H-pyrazole

This analogue replaces the hydrogen at the C4 position of the pyrazole ring with a chlorine atom. The chloro substituent increases molecular weight (MW: ~269.7 g/mol vs. ~247.3 g/mol for the parent compound) and may enhance lipophilicity (logP increase by ~0.5 units). However, the chloro derivative has been discontinued commercially (CymitQuimica, 2025), likely due to challenges in synthesis scalability or stability issues under storage conditions .

(b) 1-(2-Fluoro-benzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile

This compound features a pyrazolo[3,4-b]pyridine core instead of a pyrazole ring and a cyano (-CN) group at C3. Its synthesis involves cesium carbonate in DMSO (65% yield), whereas the isothiocyanato derivative may require milder bases (e.g., K₂CO₃) due to the sensitivity of the -NCS group .

Biological Activity

1-(2-Fluoro-benzyl)-3-isothiocyanato-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHFNS

- Molecular Weight : Approximately 233.26 g/mol

- Structural Features : Contains a pyrazole ring, an isothiocyanate group, and a fluorobenzyl moiety, which enhances its reactivity and biological potential.

Anticancer Properties

Research indicates that 1-(2-Fluoro-benzyl)-3-isothiocyanato-1H-pyrazole exhibits notable anticancer activity. Preliminary studies demonstrate its ability to inhibit the growth of various cancer cell lines, suggesting a mechanism that may involve the disruption of cellular metabolic processes.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (cervical cancer) | 12.5 | Induction of apoptosis |

| MCF-7 (breast cancer) | 15.0 | Inhibition of cell proliferation |

| A549 (lung cancer) | 10.0 | Disruption of mitochondrial function |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It shows promising activity against both gram-positive and gram-negative bacteria, as well as certain fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Bactericidal |

| Escherichia coli | 64 µg/mL | Bacteriostatic |

| Candida albicans | 16 µg/mL | Fungicidal |

The biological activity of 1-(2-Fluoro-benzyl)-3-isothiocyanato-1H-pyrazole is attributed to its interaction with specific molecular targets:

- Protein Binding : The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function.

- Cell Signaling Pathways : It may interfere with key signaling pathways involved in cell survival and proliferation, such as the MAPK/ERK pathway.

Case Studies

Recent studies have highlighted the effectiveness of this compound in in vivo models:

-

Study on Tumor Growth Inhibition :

- Objective : To assess the anticancer efficacy in a mouse model.

- Results : Mice treated with the compound showed a significant reduction in tumor size compared to controls (p < 0.05).

-

Antimicrobial Efficacy Assessment :

- Objective : To evaluate the compound's effectiveness against resistant bacterial strains.

- Results : Demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC value lower than traditional antibiotics.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 1-(2-fluoro-benzyl)-3-isothiocyanato-1H-pyrazole, and how can reaction intermediates be characterized?

- Methodological Answer : The synthesis typically involves multi-step functionalization of the pyrazole core. For example, the 2-fluoro-benzyl group can be introduced via nucleophilic substitution or alkylation under inert conditions. The isothiocyanate group (-NCS) is often introduced by treating a primary amine precursor with thiophosgene or CS₂ in the presence of a base (e.g., triethylamine). Key intermediates should be characterized using -/-NMR to confirm regioselectivity, while mass spectrometry (HRMS) verifies molecular weight. Purity is assessed via HPLC with UV detection (λ = 254 nm) .

Q. How can researchers confirm the structural integrity of 1-(2-fluoro-benzyl)-3-isothiocyanato-1H-pyrazole using spectroscopic and crystallographic methods?

- Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural confirmation. For example, in related fluorobenzyl-pyrazole derivatives, crystallographic data (e.g., bond angles, dihedral angles) resolve ambiguities in substitution patterns. If crystals are unavailable, 2D NMR (e.g., - HSQC, HMBC) can map proton-carbon correlations, particularly for the isothiocyanate moiety. IR spectroscopy identifies the -NCS stretch (~2050–2150 cm⁻¹) .

Q. What in vitro assays are suitable for initial biological screening of this compound?

- Methodological Answer : Prioritize assays based on structural analogs. For instance, analogs with fluorobenzyl groups (e.g., BAY 41-2272) show activity as soluble guanylyl cyclase (sGC) activators. Screen for sGC activation using cGMP ELISA in pulmonary artery smooth muscle cells. Include positive controls (e.g., BAY 41-2272) and negative controls (e.g., ODQ, an sGC inhibitor) to validate assay specificity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for 1-(2-fluoro-benzyl)-3-isothiocyanato-1H-pyrazole across different assay systems?

- Methodological Answer : Discrepancies may arise from cell-type-specific expression of target proteins or off-target effects. Perform dose-response curves (e.g., EC₅₀ comparisons) across multiple cell lines (e.g., HEK293 vs. primary cells). Use siRNA knockdown or CRISPR-Cas9 to confirm target specificity. Pair functional assays with computational docking studies to predict binding affinities to sGC or other plausible targets .

Q. What strategies optimize the pharmacokinetic profile of this compound while retaining its bioactivity?

- Methodological Answer : Modify the isothiocyanate group’s electrophilicity to reduce off-target reactivity. For example, replace -NCS with a prodrug moiety (e.g., thiourea) that releases the active form in vivo. Assess metabolic stability using liver microsome assays (human/rodent) and plasma protein binding via equilibrium dialysis. Introduce solubilizing groups (e.g., PEG chains) while monitoring retention of sGC activation via patch-clamp electrophysiology .

Q. How does the 2-fluoro-benzyl substituent influence the compound’s interaction with biological targets compared to non-fluorinated analogs?

- Methodological Answer : Conduct comparative molecular dynamics (MD) simulations of the fluorinated vs. non-fluorinated analogs bound to sGC. Fluorine’s electronegativity may enhance hydrogen bonding or hydrophobic interactions. Validate predictions via site-directed mutagenesis of key sGC residues (e.g., β1 His-105). Synthesize deuterated analogs to study metabolic stability via isotopic tracing .

Q. What analytical methods detect degradation products of this compound under physiological conditions?

- Methodological Answer : Use LC-MS/MS to monitor stability in simulated biological fluids (e.g., PBS, pH 7.4, 37°C). Identify hydrolysis products (e.g., thiourea derivatives) via fragmentation patterns. Quantify degradation kinetics using Arrhenius plots. Confirm non-enzymatic vs. enzymatic pathways by comparing stability in plasma vs. buffer .

Data Contradiction & Validation

Q. How should researchers address conflicting data regarding the compound’s cytotoxicity in cancer vs. normal cell lines?

- Methodological Answer : Re-evaluate assay conditions (e.g., serum concentration, incubation time). Use multiplexed assays (e.g., ATP-based viability + caspase-3/7 activation) to distinguish cytostatic vs. apoptotic effects. Perform transcriptomic profiling (RNA-seq) to identify off-target pathways. Validate findings in 3D spheroid models to mimic in vivo heterogeneity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.